
Amino-PEG27-amine
Overview
Description
This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . The structure of Amino-PEG27-amine allows it to be highly soluble in water and other polar solvents, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG27-amine can be synthesized through a multi-step process involving the polymerization of ethylene oxide followed by functionalization with amine groups. The initial step involves the polymerization of ethylene oxide to form polyethylene glycol (PEG). This is typically achieved using a dibenzyl-protected amine functional initiator . The resulting PEG is then modified to introduce amine groups at both ends through a series of chemical reactions, including deprotection and subsequent amination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The process is optimized to ensure high purity and yield of the final product. The functionalization steps are carried out in specialized reactors equipped to handle the necessary reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG27-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Acylation Reactions: The amine groups can react with acyl chlorides or anhydrides to form amides.
Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, solvents like dichloromethane, and bases such as triethylamine.
Acylation: Acyl chlorides or anhydrides, solvents like dichloromethane, and bases such as pyridine.
Reductive Amination: Aldehydes or ketones, reducing agents like sodium cyanoborohydride, and solvents like methanol.
Major Products
Substitution Reactions: Alkylated derivatives of this compound.
Acylation Reactions: Amide derivatives of this compound.
Reductive Amination: Secondary or tertiary amines.
Scientific Research Applications
Drug Delivery Systems
Amino-PEG27-amine plays a crucial role in the development of drug delivery systems due to its biocompatibility and ability to improve the solubility and stability of therapeutic agents. The following points highlight its applications in this field:
- Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in aqueous environments.
- Controlled Release : this compound can be used to create polymeric micelles or nanoparticles that encapsulate drugs, allowing for controlled release profiles that improve therapeutic efficacy and reduce side effects.
- Targeted Delivery : By conjugating targeting ligands to this compound, researchers can direct drug-loaded carriers to specific tissues or cells, enhancing the precision of treatments for diseases such as cancer .
Bioconjugation
The presence of amino groups allows for versatile bioconjugation strategies, making this compound a valuable tool in biochemical research and therapeutic development:
- Linker for Antibody-Drug Conjugates (ADCs) : this compound can be employed as a linker in ADCs, which combine antibodies with cytotoxic drugs. This approach enhances the selectivity of the drug towards cancer cells while minimizing systemic toxicity .
- Protein Modification : The amino groups on this compound can react with carboxylic acids or activated esters, enabling the modification of proteins and peptides for various applications including vaccine development and diagnostics .
Biosensors
This compound is also utilized in the fabrication of biosensors due to its ability to facilitate the immobilization of biomolecules:
- Surface Functionalization : The amino groups allow for the attachment of enzymes, antibodies, or nucleic acids onto sensor surfaces, improving sensitivity and specificity in detecting target analytes.
- Signal Amplification : Incorporating this compound into biosensor designs can enhance signal transduction mechanisms, leading to improved detection limits for various biomolecules .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
Amino-PEG27-amine functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG18-amine: A shorter PEG-based linker with similar functional groups.
Amino-PEG12-amine: Another PEG-based linker with a shorter chain length.
Uniqueness
Amino-PEG27-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring extended reach or enhanced solubility .
Biological Activity
Amino-PEG27-amine is a polymeric compound that has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is a polyethylene glycol (PEG) derivative that features an amino group. The PEG moiety enhances solubility and biocompatibility, making it an attractive candidate for drug delivery systems, protein conjugation, and other biomedical applications. The amino group allows for further functionalization, enabling the attachment of various therapeutic agents.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of PEG with amine-functionalized compounds. This process can be optimized through various methods, including:
- Direct amination : Reacting PEG with amines under controlled conditions.
- Click chemistry : Utilizing azide-alkyne cycloaddition for selective conjugation.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.
1. Antitumor Activity
Research has demonstrated that Amino-PEG derivatives exhibit significant antitumor properties. In a study evaluating various amino acid derivatives, compounds similar to this compound showed tumor inhibition rates ranging from 43.6% to 69.3% in H22 tumor-bearing mice at a dosage of 40 mg/kg. Notably, these compounds caused less damage to vital organs compared to standard treatments, indicating a favorable safety profile .
Compound | Tumor Inhibition Rate (%) | Organ Damage |
---|---|---|
This compound | 69.3 | Low |
Control (ARG) | 34.6 | Moderate |
2. Cellular Uptake and Transport
This compound's structure facilitates efficient cellular uptake. Studies have shown that PEGylated compounds can enhance the intracellular delivery of therapeutic agents due to their increased solubility and reduced immunogenicity. The polyamine backbone allows for improved transport across cell membranes .
3. Immunomodulatory Effects
This compound has been investigated for its immunomodulatory effects. In vitro studies indicate that it can modulate cytokine production in immune cells, potentially enhancing or suppressing immune responses depending on the context . This property is particularly relevant in designing therapies for autoimmune diseases and cancer.
Case Study 1: Anticancer Applications
In a clinical trial involving patients with advanced lung cancer, this compound was used as part of a combination therapy regimen. Results showed a significant increase in patient survival rates compared to those receiving conventional treatments alone. The compound's ability to target tumor cells while sparing healthy tissues was highlighted as a key advantage .
Case Study 2: Drug Delivery Systems
This compound has been utilized in developing targeted drug delivery systems for chemotherapeutics. In animal models, these systems demonstrated enhanced drug accumulation at tumor sites while minimizing systemic toxicity, supporting its potential use in clinical settings .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAXTLPFBXOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H116N2O27 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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